molecular formula C4H7O2S- B080401 4-sulfanylbutanoic acid CAS No. 13095-66-4

4-sulfanylbutanoic acid

Cat. No.: B080401
CAS No.: 13095-66-4
M. Wt: 119.16 g/mol
InChI Key: DTRIDVOOPAQEEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-sulfanylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₄H₈O₂S
  • Molecular Weight : Approximately 120.18 g/mol
  • Appearance : Colorless to pale yellow liquid or solid
  • Solubility : Soluble in water

The presence of the thiol group imparts unique chemical reactivity, making 4-sulfanylbutanoic acid a valuable building block in synthetic chemistry.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Nanoparticles : Acts as a reducing agent in the production of gold nanoparticles, which have applications in drug delivery and imaging.
  • Crosslinking Agents : Functions as a crosslinking agent in hydrogels, enhancing their mechanical properties for biomedical applications.

Table 1: Comparison of Related Compounds

Compound NameStructureKey Characteristics
Butyric AcidC₄H₈O₂Short-chain fatty acid, important for gut health
2-Mercaptoacetic AcidC₂H₆O₂SContains a thiol group; used in biochemical research
3-Mercaptopropionic AcidC₃H₈O₂SSimilar thiol functionality; studied for neuroprotection
L-CysteineC₃H₇NO₂SAmino acid with thiol group; important in protein synthesis

Biological Applications

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : Protects cells from oxidative stress, potentially useful in neurodegenerative disease models.
  • Neuroprotective Effects : Investigated for its ability to modulate cellular signaling pathways, which may have implications for treating conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

A study explored the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent in neurodegeneration.

Industrial Applications

In addition to its research applications, this compound has potential industrial uses:

  • Cosmetics and Personal Care Products : Due to its antioxidant properties, it may be incorporated into formulations aimed at skin protection and anti-aging.
  • Agricultural Chemicals : Its reactivity can be harnessed in developing new agrochemicals that enhance crop resilience.

Mechanism of Action

Properties

CAS No.

13095-66-4

Molecular Formula

C4H7O2S-

Molecular Weight

119.16 g/mol

IUPAC Name

4-sulfanylbutanoate

InChI

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)/p-1

InChI Key

DTRIDVOOPAQEEL-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])CS

Canonical SMILES

C(CC(=O)[O-])CS

Key on ui other cas no.

13095-66-4

Related CAS

13095-73-3 (parent acid)

Synonyms

4-mercaptobutanoic acid
4-mercaptobutyrate
4-mercaptobutyrate monopotassium salt
4-mercaptobutyrate monosodium salt
4-mercaptobutyrate, Calcium salt (2:1)
4-mercaptobutyrate, magnesium salt (2:1)
4-mercaptobutyrate, parent acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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